2-(2-Chlorophenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]propanamide 2-(2-Chlorophenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]propanamide
Brand Name: Vulcanchem
CAS No.: 872868-51-4
VCID: VC0357216
InChI: InChI=1S/C19H17ClN2O3/c1-12-7-9-14(10-8-12)16-11-18(25-22-16)21-19(23)13(2)24-17-6-4-3-5-15(17)20/h3-11,13H,1-2H3,(H,21,23)
SMILES: CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C(C)OC3=CC=CC=C3Cl
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8g/mol

2-(2-Chlorophenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]propanamide

CAS No.: 872868-51-4

Main Products

VCID: VC0357216

Molecular Formula: C19H17ClN2O3

Molecular Weight: 356.8g/mol

2-(2-Chlorophenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]propanamide - 872868-51-4

CAS No. 872868-51-4
Product Name 2-(2-Chlorophenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]propanamide
Molecular Formula C19H17ClN2O3
Molecular Weight 356.8g/mol
IUPAC Name 2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide
Standard InChI InChI=1S/C19H17ClN2O3/c1-12-7-9-14(10-8-12)16-11-18(25-22-16)21-19(23)13(2)24-17-6-4-3-5-15(17)20/h3-11,13H,1-2H3,(H,21,23)
Standard InChIKey QPIUXFOPYHVILO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C(C)OC3=CC=CC=C3Cl
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C(C)OC3=CC=CC=C3Cl
PubChem Compound 16445402
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator